N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Brand Name: Vulcanchem
CAS No.: 1352999-08-6
VCID: VC2846364
InChI: InChI=1S/C8H10N6O2/c1-13(3-5(15)16)7-6-8(10-4-9-7)14(2)12-11-6/h4H,3H2,1-2H3,(H,15,16)
SMILES: CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1
Molecular Formula: C8H10N6O2
Molecular Weight: 222.2 g/mol

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine

CAS No.: 1352999-08-6

Cat. No.: VC2846364

Molecular Formula: C8H10N6O2

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine - 1352999-08-6

Specification

CAS No. 1352999-08-6
Molecular Formula C8H10N6O2
Molecular Weight 222.2 g/mol
IUPAC Name 2-[methyl-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]acetic acid
Standard InChI InChI=1S/C8H10N6O2/c1-13(3-5(15)16)7-6-8(10-4-9-7)14(2)12-11-6/h4H,3H2,1-2H3,(H,15,16)
Standard InChI Key BKRYCFFEKPTADO-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1

Introduction

Chemical Structure and Properties

Structural Characteristics

N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine features a bicyclic heterocyclic core consisting of a 1,2,3-triazole ring fused with a pyrimidine ring, forming the triazolo[4,5-d]pyrimidine scaffold. This core structure contains five nitrogen atoms distributed across both rings, contributing to its electron-rich character and potential for hydrogen bonding interactions. The compound bears two distinct methyl groups: one attached to the N-3 position of the triazole ring and another as part of the N-methylglycine substituent at the 7-position of the pyrimidine ring. The glycine component introduces a carboxylic acid functional group, which significantly influences the compound's physicochemical properties and potential biological interactions.

The planar nature of the triazolopyrimidine core resembles that of related compounds such as those described in the literature, where various triazolo[4,5-d]pyrimidine derivatives have been synthesized and characterized . The presence of multiple nitrogen atoms in the heterocyclic system creates numerous sites for potential hydrogen bond formation and coordination with biological targets. Additionally, the N-methylglycine moiety introduces a flexible side chain, providing conformational adaptability that could be important for binding to specific receptors or enzymes.

Physical and Chemical Properties

Based on structural analysis and comparison with related triazolopyrimidine derivatives, N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine is expected to exist as a crystalline solid at ambient temperature. The compound's heterocyclic nature, combined with the carboxylic acid functionality, would confer specific physicochemical properties that distinguish it from other members of the triazolopyrimidine family. The presence of the carboxylic acid group significantly enhances water solubility compared to more lipophilic analogs that lack this functionality, potentially improving its pharmacokinetic profile for drug development considerations.

The compound is predicted to have moderate lipophilicity due to the balance between the hydrophilic carboxylic acid group and the relatively lipophilic heterocyclic core. This balanced lipophilicity profile would likely influence its membrane permeability and distribution in biological systems. The carboxylic acid functional group would be expected to have a pKa value in the range of 3.5-4.0, making it predominantly ionized at physiological pH, which would further enhance aqueous solubility while potentially limiting passive membrane permeation.

PropertyPredicted ValueBasis for Prediction
Molecular Weight235.22 g/molCalculated from chemical formula
Physical StateCrystalline solidBased on similar heterocyclic compounds
SolubilityModerate to good in aqueous media; enhanced at higher pHPresence of carboxylic acid group
LogP0.5-1.0Estimated from related structures
pKa3.5-4.0 (carboxylic acid)Typical of glycine derivatives
Melting Point95-120°CBased on similar triazolopyrimidines
Hydrogen Bond Donors1From carboxylic acid group
Hydrogen Bond Acceptors7From N atoms and carboxyl group

Spectroscopic Characteristics

The spectroscopic profile of N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine can be predicted based on the spectral data reported for structurally related triazolopyrimidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for both methyl groups, the methylene protons of the glycine moiety, and the carboxylic acid proton. The compound would exhibit distinct patterns in both proton (¹H) and carbon (¹³C) NMR spectroscopy that reflect its unique structural features.

Compared to the NMR data reported for various triazolo[4,5-d]pyrimidine derivatives in the literature, such as compound 4 (3-Benzyl-N-(3-morpholinopropyl)-5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-7-amine), the predicted spectral characteristics would show similarities in the triazolopyrimidine core signals but differences in the substituent patterns . The methyl group at the N-3 position would likely appear as a singlet in the ¹H NMR spectrum at approximately 3.8-4.2 ppm, while the N-methyl of the glycine moiety would resonate around 2.9-3.2 ppm. The methylene protons of the glycine component would produce a singlet at approximately 4.0-4.5 ppm, and the carboxylic acid proton would appear as a broad singlet at 12-13 ppm.

The compound's UV-visible absorption spectrum would likely show characteristic bands associated with the π-π* transitions of the heterocyclic aromatic system, providing a useful tool for identification and purity assessment. Mass spectrometric analysis would reveal a molecular ion peak corresponding to the calculated molecular weight, along with fragmentation patterns characteristic of triazolopyrimidine derivatives and the glycine moiety.

Synthesis and Reactions

Synthetic Pathways

The synthesis of N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine would likely follow similar approaches to those used for related triazolopyrimidine derivatives documented in the literature. Based on synthetic strategies described for analogous compounds, several potential routes can be proposed for the preparation of this target molecule. The general synthetic approach would typically involve the construction of the triazolopyrimidine scaffold followed by appropriate functionalization at the N-3 and 7-positions.

Reactive SitePotential ReactionsPotential Products
Carboxylic AcidEsterification, Amide formation, DecarboxylationEsters, Amides, Decarboxylated derivatives
Triazolopyrimidine RingNucleophilic substitution, Electrophilic attackRing-substituted derivatives
N-3 PositionN-dealkylation, N-alkylationN-3 substituted derivatives
Multiple SitesCoordination with metal ionsMetal complexes
Glycine MoietyCyclization reactionsNovel polycyclic systems

Biological Activity and Pharmacological Properties

Therapeutic AreaPotential MechanismSupporting EvidencePossible Applications
CancerUSP28 inhibition triazolo[4,5-d]pyrimidine derivatives as USP28 inhibitors Various cancer types
CancerDNA intercalationTriazolopyrimidine derivatives with intercalating activity Hematological malignancies, solid tumors
Neurological disordersNMDA receptor modulationGlycine moiety potentially interacting with glycine recognition sites Epilepsy, neurodegenerative diseases, pain
Inflammatory conditionsAdenosine A3 receptor modulationTriazolopyrimidine derivatives with adenosine receptor affinity Inflammatory diseases, autoimmune disorders
Cardiovascular diseasesAdenosine receptor interactionsAdenosine A3 receptor as a cardioprotective targetIschemic heart disease, hypertension

Comparative Analysis with Related Compounds

Structural Comparisons

N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycine belongs to a broader family of triazolopyrimidine derivatives with diverse structural features and biological activities. Comparing its structure with related compounds provides valuable insights into the unique aspects of this molecule and its potential properties. Several structural analogues can be identified from the literature, allowing for meaningful comparisons.

One closely related compound is 3-Benzyl-N-(3-morpholinopropyl)-5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-7-amine (compound 4), which shares the triazolo[4,5-d]pyrimidine core but differs in its substituents . While our target compound has a methyl group at the N-3 position, compound 4 features a benzyl group, which introduces greater steric bulk and lipophilicity. Additionally, compound 4 contains a propylthio group at the 5-position and a morpholinopropylamine substituent at the 7-position, in contrast to the N-methylglycine moiety in our target compound.

Another relevant comparison can be made with N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. This compound differs from our target molecule in having a 4-methoxyphenyl group at the N-3 position instead of a methyl group, and a thioacetamide linker connecting to a 4-butylphenyl group at the 7-position. These structural differences would significantly impact physicochemical properties, including solubility, lipophilicity, and molecular recognition.

CompoundKey Structural FeaturesPotential Biological ActivitiesPhysicochemical Properties
N-methyl-N-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)glycineN-3 methyl, 7-N-methylglycinePotential USP28 inhibition, NMDA receptor interactionsModerate water solubility, carboxylic acid functionality
3-Benzyl-N-(3-morpholinopropyl)-5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-7-amine N-3 benzyl, 5-propylthio, 7-morpholinopropylamineUSP28 inhibitionHigher lipophilicity, basic amine functionality
N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideN-3 4-methoxyphenyl, 7-thioacetamide to 4-butylphenylReacts with strong nucleophiles or electrophilesHigh lipophilicity, amide functionality
7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine Triazolopyridine core, 7-methylNot specifically reportedSimpler structure, different electronic properties

Current Research and Future Perspectives

Research DirectionSpecific Focus AreasPotential Impact
Structure-Activity RelationshipsOptimization of N-3 and 7-position substituents; Exploration of additional substitution positionsEnhanced potency and selectivity; Identification of optimal structural features for specific targets
Mechanistic StudiesBinding modes with USP28; Interactions with receptor systems; Allosteric effectsRational design of improved inhibitors/modulators; Understanding of molecular basis of activity
Therapeutic DevelopmentEvaluation in cancer, neurological, and inflammatory disease models; Pharmacokinetic studiesValidation of therapeutic potential; Advancement toward clinical candidates
Synthetic MethodologyEfficient routes to triazolopyrimidine core; Selective functionalization methods; Green chemistry approachesBroader access to diverse analogues; Reduced environmental impact; Accelerated discovery process

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